REACTION_CXSMILES
|
Cl[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]#[N:9].C(=O)([O-])[O-].[K+].[K+].[SH:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)C.O1CCCC1>[NH2:9][C:8]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[S:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2.3,5.6|
|
Name
|
|
Quantity
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3.01 g
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Type
|
reactant
|
Smiles
|
ClC1=C(CCCC1)C#N
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Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
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Name
|
ethanol tetrahydrofurane
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
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C(C)O.O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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CUSTOM
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Details
|
the residue was purified by flash-chormatography on silica gel using a gradient of ethyl acetate (0-10%) in heptane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)OCC)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |